molecular formula C15H25NO4 B14324754 Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- CAS No. 104825-51-6

Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-

Cat. No.: B14324754
CAS No.: 104825-51-6
M. Wt: 283.36 g/mol
InChI Key: ALGMDNBCJFLFSC-UHFFFAOYSA-N
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Description

Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .

Scientific Research Applications

Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[9.3.1]pentadecan-13-one: Similar structure but lacks the nitro and hydroxy groups.

    Bicyclo[9.3.1]pentadecan-13-ol: Contains a hydroxy group but no nitro group.

    Bicyclo[9.3.1]pentadec-11-en-13-one: Contains a double bond in the bicyclic structure.

Uniqueness

Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- is unique due to the presence of both the nitro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104825-51-6

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

12-hydroxy-1-nitrobicyclo[9.3.1]pentadecan-15-one

InChI

InChI=1S/C15H25NO4/c17-13-9-11-15(16(19)20)10-7-5-3-1-2-4-6-8-12(13)14(15)18/h12-13,17H,1-11H2

InChI Key

ALGMDNBCJFLFSC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2C(CCC(C2=O)(CCCC1)[N+](=O)[O-])O

Origin of Product

United States

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